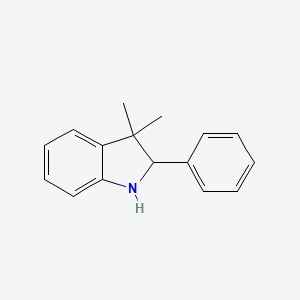
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method for synthesizing isoxazoles involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
For the benzofuran moiety, a typical synthesis might involve the reaction of phenylacetylene with 2-iodophenol in the presence of a base such as K2CO3 and a copper catalyst . The final step involves esterification to form the naphthoate ester, which can be achieved using standard esterification techniques with reagents like ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-one derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the ester or isoxazole positions.
Major Products
Oxidation: Benzofuran-2-one derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The isoxazole ring can interact with various biological pathways, potentially inhibiting cancer cell proliferation by interfering with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Psoralen, 8-methoxypsoralen, and angelicin.
Isoxazole derivatives: N-(5-methylisoxazol-3-yl)malonamide.
Uniqueness
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is unique due to the combination of the benzofuran, isoxazole, and naphthoate ester moieties in a single molecule. This unique structure imparts a range of chemical reactivity and potential biological activities that are not commonly found in simpler compounds.
Properties
CAS No. |
1211284-16-0 |
|---|---|
Molecular Formula |
C25H19NO5 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-2-28-21-12-11-16-7-3-5-9-19(16)24(21)25(27)29-15-18-14-23(31-26-18)22-13-17-8-4-6-10-20(17)30-22/h3-14H,2,15H2,1H3 |
InChI Key |
AQZBMFHYTXHUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
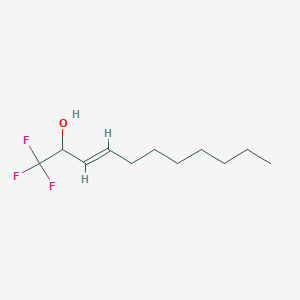
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
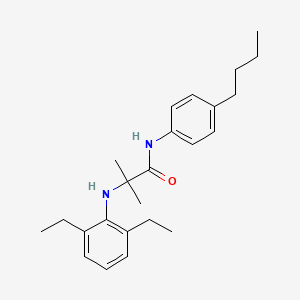

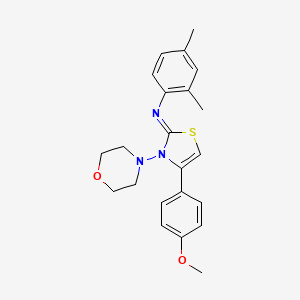
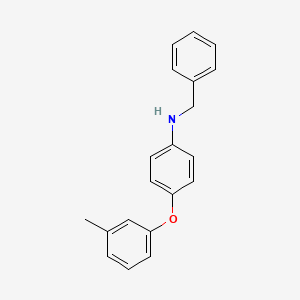
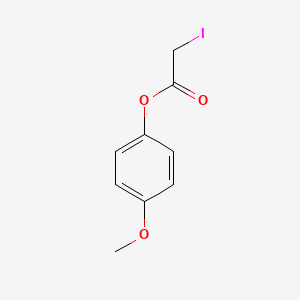
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
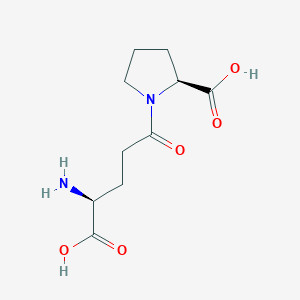

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B14138279.png)
